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molecular formula C8H6F2O B1347609 2,2-difluoroacetophenone CAS No. 395-01-7

2,2-difluoroacetophenone

Cat. No. B1347609
M. Wt: 156.13 g/mol
InChI Key: OLYKCPDTXVZOQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09242996B2

Procedure details

To a solution of 2,2-difluoro-1-phenylethanone (1 g, 6.4 mmol) in toluene (32 mL) at room temperature was added LiHMDS (1M in THF) (7.05 mL, 7.05 mmol). The reaction mixture was stirred for 30 min, followed by addition of BH3-DMS (1.216 mL, 12.81 mmol). The reaction mixture was stirred for 1 h. After cooling at 0° C., aqueous 2 N NaOH solution was carefully added over 5 min (Caution! gas evolution). The reaction was stirred for 1 h. The layer was separated and washed with water and brine. After dried over sodium sulfate, HCl in MeOH (7.17 mL, 8.97 mmol) was added to form a white precipitate. The precipitate was filtered off, washed with ether, and dried in vacuo yielding 2,2-difluoro-1-phenylethanamine (21%). 1H NMR (400 MHz, CDCl3) δ ppm 7.49 (s, 5H), 6.52-6.07 (m, 1H), 4.78-4.69 (m, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
7.05 mL
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
[Compound]
Name
BH3-DMS
Quantity
1.216 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
sodium sulfate, HCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
7.17 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:11])[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=O.[Li+].C[Si]([N-:17][Si](C)(C)C)(C)C.[OH-].[Na+].CO>C1(C)C=CC=CC=1>[F:1][CH:2]([F:11])[CH:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[NH2:17] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC(C(=O)C1=CC=CC=C1)F
Name
Quantity
7.05 mL
Type
reactant
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Name
Quantity
32 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
BH3-DMS
Quantity
1.216 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
sodium sulfate, HCl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
7.17 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
The reaction was stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The layer was separated
WASH
Type
WASH
Details
washed with water and brine
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to form a white precipitate
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(C(N)C1=CC=CC=C1)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 21%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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